molecular formula C12H22N2O B1401328 1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone CAS No. 1442080-80-9

1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone

Cat. No. B1401328
CAS RN: 1442080-80-9
M. Wt: 210.32 g/mol
InChI Key: PTIPQOYSGXIGED-RYUDHWBXSA-N
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Description

“1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone” is a complex organic compound. It contains a total of 45 bonds, including 19 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 eight-membered ring, 1 eleven-membered ring, 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 ether .


Synthesis Analysis

The synthesis of this compound is related to the synthesis of Treprostinil, a medication used to treat pulmonary arterial hypertension (PAH). The synthesis involves a process which includes Pauson-Khan cyclization of an alkene-substituted, alkyne-substituted benzene .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a five-membered ring, an eight-membered ring, and an eleven-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. These include the Pauson-Khand “enyne cyclization” to complete the required tricyclic carbon skeleton and to install the required stereochemistry of the carbon skeleton .

Scientific Research Applications

Synthesis and Antiviral Activity

  • The compound shows potential in antiviral research, particularly in synthesizing new heterocyclic compounds with anti-HSV1 and anti-HAV-MBB activities. The structure of these compounds is crucial for their effectiveness in targeting viral infections (Attaby et al., 2006).

Structural Determination and Synthesis

  • Research into the synthesis and structural determination of similar compounds, like 1-(9-Ethoxy-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-en-8-yl)-ethanone, contributes to understanding the chemical relationships and comparative structures within this class of compounds. This has implications for drug design and molecular modeling (Quadrelli et al., 2011).

Antimicrobial and Anticancer Studies

  • Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and anticancer activities. The findings suggest potential applications in developing new therapeutic agents against various microbial infections and certain cancer cell lines (Verma et al., 2015).

Molecular and Crystal Structures Analysis

  • Analysis of molecular and crystal structures of compounds like 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone provides insights into their photochemical behavior and stability. This research is significant in understanding the photostability of such compounds, which is crucial for applications in photochemistry (Fu et al., 1998).

Cascade Reactions and Structural Elucidation

  • Studies on the cascade reactions of compounds like 1-(3,8-dimethylazulen-1-yl)alkan-1-ones with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone provide insights into the formation of complex molecular structures. This type of research aids in the understanding of organic reaction mechanisms and the synthesis of novel organic compounds (Sigrist & Hansen, 2010).

Safety And Hazards

The safety data sheet for Treprostinil, a related compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[(3aS,9aS)-3a-methyl-2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-b]azocin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10(15)14-9-5-3-4-6-11-12(14,2)7-8-13-11/h11,13H,3-9H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIPQOYSGXIGED-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC2C1(CCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCCC[C@H]2[C@@]1(CCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
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1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
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1-((3AS,9aS)-3a-Methyl-decahydro-1,4-diaza-cyclopentacycloocten-4-yl)-ethanone
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